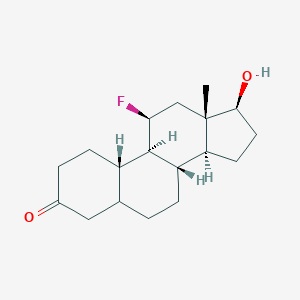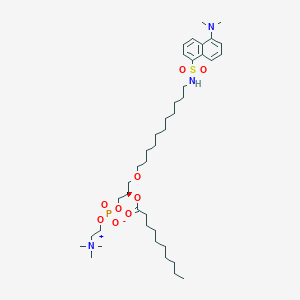
1-O-(N-Dansyl-11-amino-1-undecyl)-2-O-decanoylphosphatidylcholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-O-(N-Dansyl-11-amino-1-undecyl)-2-O-decanoylphosphatidylcholine, also known as DAPC, is a synthetic phospholipid that has gained significant attention in scientific research due to its unique properties and potential applications. DAPC is a fluorescent probe that can be used to study the structure, function, and dynamics of biological membranes. In
Mécanisme D'action
1-O-(N-Dansyl-11-amino-1-undecyl)-2-O-decanoylphosphatidylcholine is a fluorescent probe that can be incorporated into biological membranes. The fluorescence of 1-O-(N-Dansyl-11-amino-1-undecyl)-2-O-decanoylphosphatidylcholine is highly sensitive to the environment in which it is located. Changes in the membrane environment, such as changes in pH or the presence of other molecules, can cause changes in the fluorescence of 1-O-(N-Dansyl-11-amino-1-undecyl)-2-O-decanoylphosphatidylcholine. This makes 1-O-(N-Dansyl-11-amino-1-undecyl)-2-O-decanoylphosphatidylcholine an excellent tool for studying the structure, function, and dynamics of biological membranes.
Effets Biochimiques Et Physiologiques
1-O-(N-Dansyl-11-amino-1-undecyl)-2-O-decanoylphosphatidylcholine has been shown to have a variety of biochemical and physiological effects. For example, 1-O-(N-Dansyl-11-amino-1-undecyl)-2-O-decanoylphosphatidylcholine has been shown to induce lipid phase separation in membranes, which can have significant effects on membrane structure and function. 1-O-(N-Dansyl-11-amino-1-undecyl)-2-O-decanoylphosphatidylcholine has also been shown to bind to proteins and alter their conformation, which can have downstream effects on cellular signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-O-(N-Dansyl-11-amino-1-undecyl)-2-O-decanoylphosphatidylcholine in lab experiments is its sensitivity to changes in the membrane environment. This makes it an excellent tool for studying the structure, function, and dynamics of biological membranes. In addition, 1-O-(N-Dansyl-11-amino-1-undecyl)-2-O-decanoylphosphatidylcholine is relatively easy to synthesize and purify, making it readily available for research. However, there are also limitations to using 1-O-(N-Dansyl-11-amino-1-undecyl)-2-O-decanoylphosphatidylcholine. For example, 1-O-(N-Dansyl-11-amino-1-undecyl)-2-O-decanoylphosphatidylcholine is a synthetic molecule and may not accurately reflect the properties of natural phospholipids. In addition, the fluorescence of 1-O-(N-Dansyl-11-amino-1-undecyl)-2-O-decanoylphosphatidylcholine can be affected by factors such as pH and temperature, which can make interpretation of results more challenging.
Orientations Futures
There are many potential future directions for research on 1-O-(N-Dansyl-11-amino-1-undecyl)-2-O-decanoylphosphatidylcholine. One area of interest is the development of new fluorescent probes based on the structure of 1-O-(N-Dansyl-11-amino-1-undecyl)-2-O-decanoylphosphatidylcholine. These probes could have improved sensitivity and selectivity for specific membrane environments or protein-lipid interactions. Another area of interest is the use of 1-O-(N-Dansyl-11-amino-1-undecyl)-2-O-decanoylphosphatidylcholine in the study of disease processes. For example, 1-O-(N-Dansyl-11-amino-1-undecyl)-2-O-decanoylphosphatidylcholine could be used to study the effects of drugs on the structure and function of membranes in diseased cells. Overall, the potential applications of 1-O-(N-Dansyl-11-amino-1-undecyl)-2-O-decanoylphosphatidylcholine in scientific research are vast and exciting, and further research in this area is warranted.
Conclusion
In conclusion, 1-O-(N-Dansyl-11-amino-1-undecyl)-2-O-decanoylphosphatidylcholine is a synthetic phospholipid that has gained significant attention in scientific research due to its unique properties and potential applications. 1-O-(N-Dansyl-11-amino-1-undecyl)-2-O-decanoylphosphatidylcholine can be used as a fluorescent probe to study the structure, function, and dynamics of biological membranes, as well as protein-lipid interactions. Future research on 1-O-(N-Dansyl-11-amino-1-undecyl)-2-O-decanoylphosphatidylcholine has the potential to lead to the development of new fluorescent probes and the use of 1-O-(N-Dansyl-11-amino-1-undecyl)-2-O-decanoylphosphatidylcholine in the study of disease processes.
Méthodes De Synthèse
The synthesis of 1-O-(N-Dansyl-11-amino-1-undecyl)-2-O-decanoylphosphatidylcholine involves the reaction of 1-O-dansyl-11-amino-1-undecanol and 2-O-decanoyl-sn-glycero-3-phosphocholine. The reaction is typically carried out in a mixture of chloroform and methanol, and the product is purified using column chromatography. The yield of 1-O-(N-Dansyl-11-amino-1-undecyl)-2-O-decanoylphosphatidylcholine is typically around 50%, and the purity can be confirmed using thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Applications De Recherche Scientifique
1-O-(N-Dansyl-11-amino-1-undecyl)-2-O-decanoylphosphatidylcholine has a wide range of potential applications in scientific research. One of the most significant applications is in the study of biological membranes. 1-O-(N-Dansyl-11-amino-1-undecyl)-2-O-decanoylphosphatidylcholine can be incorporated into membranes and used as a fluorescent probe to study the structure, function, and dynamics of the membrane. 1-O-(N-Dansyl-11-amino-1-undecyl)-2-O-decanoylphosphatidylcholine can also be used to study protein-lipid interactions, lipid rafts, and lipid-protein interactions. In addition, 1-O-(N-Dansyl-11-amino-1-undecyl)-2-O-decanoylphosphatidylcholine can be used to study the effects of drugs and other compounds on membrane structure and function.
Propriétés
Numéro CAS |
118790-13-9 |
|---|---|
Nom du produit |
1-O-(N-Dansyl-11-amino-1-undecyl)-2-O-decanoylphosphatidylcholine |
Formule moléculaire |
C41H72N3O9PS |
Poids moléculaire |
814.1 g/mol |
Nom IUPAC |
[(2R)-2-decanoyloxy-3-[11-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]undecoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C41H72N3O9PS/c1-7-8-9-10-14-17-20-29-41(45)53-36(35-52-54(46,47)51-33-31-44(4,5)6)34-50-32-22-19-16-13-11-12-15-18-21-30-42-55(48,49)40-28-24-25-37-38(40)26-23-27-39(37)43(2)3/h23-28,36,42H,7-22,29-35H2,1-6H3/t36-/m1/s1 |
Clé InChI |
KPTYZIORQJTKRR-PSXMRANNSA-N |
SMILES isomérique |
CCCCCCCCCC(=O)O[C@H](COCCCCCCCCCCCNS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C)COP(=O)([O-])OCC[N+](C)(C)C |
SMILES |
CCCCCCCCCC(=O)OC(COCCCCCCCCCCCNS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C)COP(=O)([O-])OCC[N+](C)(C)C |
SMILES canonique |
CCCCCCCCCC(=O)OC(COCCCCCCCCCCCNS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C)COP(=O)([O-])OCC[N+](C)(C)C |
Autres numéros CAS |
118790-13-9 |
Synonymes |
1-O-(N-dansyl-11-amino-1-undecyl)-2-O-decanoylphosphatidylcholine dansyl-PC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(5-Bromo-1H-benzo[D]imidazol-1-YL)ethanol](/img/structure/B40244.png)
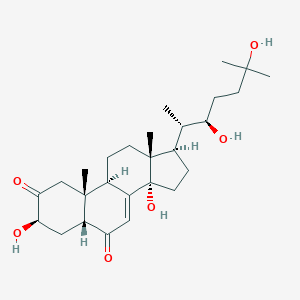
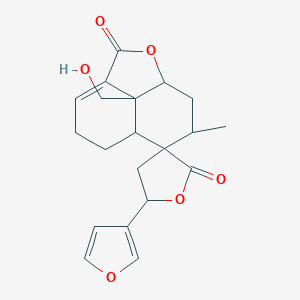
![6-Methoxyimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B40249.png)
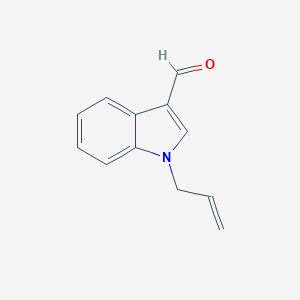


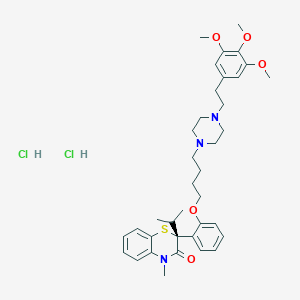


![2-Methylimidazo[1,2-a]pyridin-8-amine](/img/structure/B40267.png)


